molecular formula C22H32N6 B8615489 3H-1,5-Benzodiazepine, 2,4-bis(4-methyl-1-piperazinyl)-3-propylidene- CAS No. 733811-11-5

3H-1,5-Benzodiazepine, 2,4-bis(4-methyl-1-piperazinyl)-3-propylidene-

Cat. No. B8615489
CAS RN: 733811-11-5
M. Wt: 380.5 g/mol
InChI Key: HYCIJULLAUJCAC-UHFFFAOYSA-N
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Description

3H-1,5-Benzodiazepine, 2,4-bis(4-methyl-1-piperazinyl)-3-propylidene- is a useful research compound. Its molecular formula is C22H32N6 and its molecular weight is 380.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3H-1,5-Benzodiazepine, 2,4-bis(4-methyl-1-piperazinyl)-3-propylidene- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3H-1,5-Benzodiazepine, 2,4-bis(4-methyl-1-piperazinyl)-3-propylidene- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

733811-11-5

Product Name

3H-1,5-Benzodiazepine, 2,4-bis(4-methyl-1-piperazinyl)-3-propylidene-

Molecular Formula

C22H32N6

Molecular Weight

380.5 g/mol

IUPAC Name

2,4-bis(4-methylpiperazin-1-yl)-3-propylidene-1,5-benzodiazepine

InChI

InChI=1S/C22H32N6/c1-4-7-18-21(27-14-10-25(2)11-15-27)23-19-8-5-6-9-20(19)24-22(18)28-16-12-26(3)13-17-28/h5-9H,4,10-17H2,1-3H3

InChI Key

HYCIJULLAUJCAC-UHFFFAOYSA-N

Canonical SMILES

CCC=C1C(=NC2=CC=CC=C2N=C1N3CCN(CC3)C)N4CCN(CC4)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 1-[2,4-bis(4-methyl-1-piperazinyl)-3H-[1,5]benzodiazepin-3-yl]-1-propanol (19.93 g, 50 mmol) and triethylamine (45 ml, 325 mmol) in dichloromethane (100 ml) under constant flow of argon, at 0° C., a solution of trifluoroacetic anhydride (21 ml, 150 mmol) in dichloromethane (50 ml) was added dropwise. The reaction mixture was stirred for another hour at 0° C. The solution was allowed to warm to room temperature. Methanol (66 ml) and tetrabutylammonium bromide (1.61 g, 5 mmol) were added successively. While strongly agitated NaOH (1 M, 660 ml) was added dropwise. Two phase system was agitated for two hours. The phases were separated and the water phase was extracted with dichloromethane (2×100 ml). The organic phase was dried over anhydrous Na2SO4 and the solvent was evaporated at reduced pressure. The crude product was suspended in isopropyl ether (150 ml) and filtered off the filtrate was evaporated at reduced pressure to give 14.44 g (76%) of the title compound as a brown resin.
Name
1-[2,4-bis(4-methyl-1-piperazinyl)-3H-[1,5]benzodiazepin-3-yl]-1-propanol
Quantity
19.93 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
660 mL
Type
reactant
Reaction Step Three
Quantity
1.61 g
Type
catalyst
Reaction Step Four
Quantity
66 mL
Type
solvent
Reaction Step Four
Yield
76%

Synthesis routes and methods II

Procedure details

To a suspension of 1-[2,4-bis(4-methyl-1-piperazinyl)-3H-[1,5]benzodiazepin-3-yl]-1-propanol (1.195 g, 3 mmol), triethylamine (2.50 ml, 18 mmol) and pyridine (0.024 ml, 0.3 mmol) in tetrahydrofuran (10 ml) under constant flow of argon, at 0° C., a solution of trifluoroacetic anhydride (1.26 ml, 9 mmol) in tetrahydrofuran (5 ml) was added dropwise. The reaction mixture was stirred for another hour at 0° C. Methanol (5 ml) was added. The solution was allowed to warm to 10° C., while strongly agitated NaOH (1 M, 20 ml) was added dropwise. Dichloromethane (30 ml) was added and the phases were separated. The organic phase was dried over anhydrous Na2SO4 and the solvent was evaporated at reduced pressure. The crude product was suspended in isopropyl ether (8 ml) and filtered off. The filtrate was evaporated at reduced pressure to give 0.971 g (84%) of the title compound as a yellow resin. The product obtained was characterized using 1H-NMR spectroscopy and was found to be identical to the product obtained by method A.
Name
1-[2,4-bis(4-methyl-1-piperazinyl)-3H-[1,5]benzodiazepin-3-yl]-1-propanol
Quantity
1.195 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
0.024 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.26 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
84%

Synthesis routes and methods III

Procedure details

A suspension of 2,4-bis(4-methyl-1-piperazinyl)-3H-[1,5]benzodiazepine (45.396 g, 133.3 mmol) in tetrahydrofuran (560 ml) under constant flow of argon was cooled to −10° C. A solution of lithium diisopropylamide (LDA) (2M, 100 ml, 200 mmol) was added over a period of 20 min, maintaining the temperature at −10° C. The obtained deep red solution was stirred for 30 min. Propionaldehyde (14.6 ml, 200 mmol) was added dropwise. Triethylamine (148 ml, 1.067 mol) and pyridine (0.54 ml, 6.7 mmol) were added successively. Trifluoroacetacetic anhydride (93.1 ml, 667 mmol) was added over a period of 50 min, maintaining the temperature at −10° C. The reaction mixture was stirred for 1 h and allowed to warm to −5° C. Methanol (213 ml) and while strongly agitated NaOH (5M, 200 ml, 1.000 mol) were added maintaining the temperature at −5° C. The reaction mixture was allowed to warm to room temperature and stirred over night. The solution was made acidic with 5M HCl to a pH of 3.5. Two phases were formed and the lower layer was extracted with 600 ml and twice with 100 ml of dichloromethane. The aqueous phase was treated with brine (200 ml) and toluene (400 ml) and made alkaline with 5M NaOH to a pH of 10. The phases were separated and the aqueous phase was extracted with toluene (2×200 ml). Combined toluene phases were dried over anhydrous Na2SO4 and the solvent was evaporated at reduced pressure to give 48.38 g (95%) of the title compound as an amber resin. The product obtained was characterised using 1H-NMR spectroscopy and was found to be identical to the product obtained by method A.
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
213 mL
Type
solvent
Reaction Step One
Quantity
45.396 g
Type
reactant
Reaction Step Two
Quantity
560 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
14.6 mL
Type
reactant
Reaction Step Four
Quantity
148 mL
Type
reactant
Reaction Step Five
Quantity
0.54 mL
Type
catalyst
Reaction Step Five
[Compound]
Name
anhydride
Quantity
93.1 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
95%

Synthesis routes and methods IV

Procedure details

A suspension of 2,4-bis(4-methyl-1-piperazinyl)-3H-[1,5]benzodiazepine (1.702 g, 5 mmol) in tetrahydrofuran (20 ml) under constant flow of argon was cooled to −30° C. A solution of lithium diisopropylamide (LDA) (2 M, 3.75 ml, 7.5 mmol) was added dropwise. Thus obtained dark brown suspension was allowed to warm to −5° C. until dissolved and then again cooled to −30° C. Propionaldehyd (0.54 ml, 7.5 mmol) was added during 5 min. The resulting clear yellow solution was allowed to warm to −5° C., triethylamine (5.55 ml, 40 mmol) and pyridine (0.040 ml, 0.5 mmol) were added. A solution of trifluoroacetic anhydride (4.2 ml, 30 mmol) in tetrahydrofuran (6 ml) was added dropwise maintaining the temperature at −5° C. The reaction mixture was stirred for another hour. Methanol (5 ml) and while strongly agitated NaOH (1 M, 35 ml) were added dropwise. The reaction mixture was stirred for four hours while slowly warming to room temperature. The solution was made acidic at ph of 1 and extracted with dichloromethane (3×25 ml). The water phase was made alkalic at a pH of 10 and extracted with diethyl ether (15×25 ml). After each extraction water phase was adjusted to pH of 10. The ether phase was dried over anhydrous Na2SO4 and ether was evaporated at reduced pressure to give 1, 701 g (89%) of the title compound as a yellow resin.
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.702 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
3.75 mL
Type
reactant
Reaction Step Three
Quantity
0.54 mL
Type
reactant
Reaction Step Four
Quantity
5.55 mL
Type
reactant
Reaction Step Five
Quantity
0.04 mL
Type
reactant
Reaction Step Five
Quantity
4.2 mL
Type
reactant
Reaction Step Six
Quantity
6 mL
Type
solvent
Reaction Step Six
Yield
89%

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